This peptide is classified as a synthetic neurotrophic factor, originating from laboratory synthesis rather than natural extraction. The source of this peptide is primarily research laboratories focusing on neurobiology and cell signaling, where it is used to study neuronal behavior and interactions with extracellular matrix components like laminin .
The synthesis of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for generating peptides in a controlled manner. The process includes the following key steps:
The molecular structure of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
Chemical reactions involving H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH primarily focus on its interactions with neuronal cells and extracellular matrix components.
The mechanism of action for H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH involves its interaction with neuronal receptors and extracellular matrix proteins:
Studies have shown that this peptide enhances neurite outgrowth in primary central and peripheral neurons when applied at appropriate concentrations .
The physical and chemical properties of H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH are crucial for its application in research:
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH has several applications in scientific research:
The peptide H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH is a linear decapeptide with a molecular weight of 1,180.42 Da. Its primary sequence (Arg¹-Asn²-Ile³-Ala⁴-Glu⁵-Ile⁶-Ile⁷-Lys⁸-Asp⁹-Ile¹⁰) exhibits a distinctive physicochemical profile derived from its amino acid composition [3] [9]. The peptide contains four hydrophobic residues (Ile³, Ile⁶, Ile⁷, Ile¹⁰), three charged residues (Arg¹, Glu⁵, Lys⁸), and two polar uncharged residues (Asn², Asp⁹). Alanine⁴ contributes aliphatic character. This distribution creates a C-terminal hydrophobic cluster (Ile-Ile-Lys-Asp-Ile) juxtaposed with an N-terminal polar-charged segment [3] [7].
Table 1: Amino Acid Composition and Properties [4] [9]
Position | Amino Acid | 3-Letter Code | Side Chain Properties | Molecular Weight (Da) |
---|---|---|---|---|
1 | Arginine | Arg | Basic, Polar, Charged (+) | 174.20 |
2 | Asparagine | Asn | Polar, Uncharged | 132.12 |
3 | Isoleucine | Ile | Hydrophobic, Aliphatic | 131.17 |
4 | Alanine | Ala | Hydrophobic, Aliphatic | 89.09 |
5 | Glutamate | Glu | Acidic, Polar, Charged (-) | 147.13 |
6 | Isoleucine | Ile | Hydrophobic, Aliphatic | 131.17 |
7 | Isoleucine | Ile | Hydrophobic, Aliphatic | 131.17 |
8 | Lysine | Lys | Basic, Polar, Charged (+) | 146.19 |
9 | Aspartate | Asp | Acidic, Polar, Charged (-) | 133.10 |
10 | Isoleucine | Ile | Hydrophobic, Aliphatic | 131.17 |
The peptide’s theoretical isoelectric point (pI) is approximately 9.5, calculated based on the ionization states of its ionizable groups: N-terminal α-amine (pKa ~9.5), Arg¹ guanidinium group (pKa ~12.5), Glu⁵ carboxyl (pKa ~4.1), Lys⁸ ε-amine (pKa ~10.5), Asp⁹ carboxyl (pKa ~3.9), and C-terminal α-carboxyl (pKa ~2.5). The dominance of basic residues (Arg¹, Lys⁸) over acidic residues (Glu⁵, Asp⁹) confers a net positive charge at physiological pH [4] [9]. Hydrophobicity analysis using normalized scales reveals high hydrophobicity indices for isoleucine (100 at pH 2, 99 at pH 7), alanine (87 at pH 2, 41 at pH 7), and asparagine (54 at pH 2, -28 at pH 7), supporting potential membrane interaction domains [4] [7].
Computational modeling predicts this peptide adopts an extended β-strand conformation with limited helical propensity, driven by its high isoleucine content and alternating hydrophobic/hydrophilic residues. Ramachandran plot analysis based on high-resolution dihedral angle distributions indicates high probability (Φ/ψ angles: -120° ± 30°, +120° ± 30°) for isoleucine residues (positions 3,6,7,10) and alanine⁴, characteristic of β-sheet favoring amino acids [2] [7]. Molecular dynamics simulations in aqueous environments suggest:
Secondary structure prediction algorithms (e.g., PSIPRED, JPred) consistently assign β-strand (e-value <0.05) for residues 3–7 (Ile-Ala-Glu-Ile-Ile), while the N- and C-termini show coil conformation. This aligns with amino acid secondary structure propensities: isoleucine ranks among the strongest β-sheet promoters (β-propensity score: 1.41), while alanine (1.01) and glutamate (0.79) are moderate promoters. Arginine (0.65) and lysine (0.58) exhibit weaker β-sheet preference but strong helix disruption [2] [7]. Solvent accessibility predictions indicate >60% burial of hydrophobic residues, supporting potential for intermolecular aggregation or interaction with hydrophobic protein domains.
This decapeptide lacks cysteine residues, precluding disulfide bond formation. Comparative analysis with laminin-derived peptides like CYIGSR (Cys-Tyr-Ile-Gly-Ser-Arg) or CIKVAV (Cys-Ile-Lys-Val-Ala-Val) highlights a critical structural distinction: those peptides rely on N-terminal cysteines for covalent tethering to biomaterials via thiol-maleimide or thiol-gold chemistry, whereas H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH possesses no intrinsic tethering capability without sequence modification [3] [8].
Potential post-translational modification sites include:
The absence of cysteine and proline residues simplifies its synthetic production and reduces oxidative aggregation artifacts. However, the high isoleucine content elevates risks of non-specific hydrophobic aggregation during storage or in aqueous solutions, necessitating solubilization strategies involving organic co-solvents or detergents [1] [3].
H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH belongs to the family of laminin-derived bioactive peptides but exhibits distinct structural and functional features compared to well-characterized motifs. Laminin, a key basement membrane glycoprotein, contains multiple bioactive sequences influencing cell adhesion, migration, and differentiation [3] [7] [8].
Table 2: Structural and Functional Comparison with Laminin-Derived Peptides [3] [7] [8]
Peptide Sequence | Molecular Weight (Da) | Net Charge (pH 7) | Key Structural Features | Reported Bioactivity |
---|---|---|---|---|
RNIAEIIKDI (H-Arg-Asn-Ile-Ala-Glu-Ile-Ile-Lys-Asp-Ile-OH) | 1,180.42 | +1 | Extended β-strand; C-terminal hydrophobic cluster | Schwann cell adhesion (in combination with YIGSR/IKVAV) [3] |
YIGSR (Tyr-Ile-Gly-Ser-Arg) | 595.70 | +1 | Type I β-turn; Gly³ enhances flexibility | Neurite outgrowth; endothelial cell migration inhibition |
IKVAV (Ile-Lys-Val-Ala-Val) | 513.63 | +1 | Amphipathic α-helix; Lys² stabilizes charge distribution | Neuronal differentiation; stem cell adhesion |
RGD (Arg-Gly-Asp) | 347.35 | 0 | Flexible loop; lacks secondary structure | Universal cell adhesion motif (integrin binding) |
Structurally, RNIAEIIKDI differs significantly from:
Functionally, while YIGSR and IKVAV directly promote neuronal cell adhesion and differentiation via specific receptors (e.g., 67LR for YIGSR, syndecans for IKVAV), RNIAEIIKDI demonstrates synergistic effects with these peptides in Schwann cell studies rather than strong standalone activity. Its high isoleucine content (40%) resembles fibronectin type III domains involved in hydrophobic interactions, suggesting potential roles in protein-protein recognition or aggregation. The peptide’s extended conformation and charge distribution are evolutionarily conserved in laminin isoforms across species, implying structural constraints for bioactivity [3] [7] [8].
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